molecular formula C15H21NO2 B2506717 N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide CAS No. 1234893-11-8

N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2506717
CAS No.: 1234893-11-8
M. Wt: 247.338
InChI Key: ONRSTBUTVIZTMI-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide (CAS 1234893-11-8) is a synthetic organic compound with a molecular formula of C15H21NO2 and a molecular weight of 247.33 g/mol . Its structure incorporates a 3-methylphenylacetamide group linked to a 1-hydroxycyclopentyl moiety, a feature that places it within a class of compounds of significant interest in modern medicinal and organic chemistry research. Compounds with similar N-phenylacetamide scaffolds and chiral centers are frequently investigated as critical intermediates in the synthesis of more complex molecules and for their potential biological activity . For instance, structurally related acetamide derivatives have been studied for their stereospecific interactions with biological targets and are vital intermediates in pharmaceuticals, including analgesics, anesthetics, and diuretics . The specific stereochemistry of such compounds can profoundly influence their analgesic potency and receptor binding affinity, making them valuable tools for pharmacological studies . Furthermore, the structural motifs present in this compound are also explored in the development of agrochemicals, such as herbicides and fungicides . This product is offered in various high-purity pack sizes to support your laboratory work and is strictly intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-5-4-6-13(9-12)10-14(17)16-11-15(18)7-2-3-8-15/h4-6,9,18H,2-3,7-8,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRSTBUTVIZTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide typically involves the reaction of 1-hydroxycyclopentylmethylamine with 3-methylphenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-[(1-oxocyclopentyl)methyl]-2-(3-methylphenyl)acetamide.

    Reduction: Formation of N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)ethanol.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The amide moiety can interact with receptors and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 2-Chloro-N-(3-methylphenyl)acetamide (): This analogue replaces the hydroxycyclopentylmethyl group with a chlorine atom. The meta-methylphenyl group in both compounds allows for comparison of steric and electronic effects. Notably, the N–H bond conformation in this compound is syn to the meta-methyl group, contrasting with anti conformations observed in nitro-substituted analogues. This conformational flexibility impacts intermolecular interactions and crystal packing .
  • N-(4-Bromophenyl)acetamide ():
    Substitution at the para position with bromine alters electronic properties and hydrogen-bonding patterns. Bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in other derivatives) and geometric parameters differ slightly, reflecting substituent electronegativity and steric demands .

Cyclic and Heterocyclic Modifications

  • N-[1-(((4-(4-Nitrophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (): Incorporation of a thiazolylidene ring introduces π-conjugation and planar rigidity.
  • 2-(3-Methylphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide ():
    Replacement of the hydroxycyclopentyl group with oxan-4-yl and thiophenyl moieties modifies lipophilicity and hydrogen-bonding capacity. The thiophene ring may enhance metabolic stability compared to purely aliphatic substituents .

Crystallographic and Spectroscopic Comparisons

Crystal Structure Analysis

  • N-[(2-Hydroxynaphthalen-1-yl)(3-methylphenyl)-methyl]acetamide (): The crystal structure reveals intramolecular O–H⋯O hydrogen bonds between the hydroxy group and acetamide carbonyl.
  • N-(4-Bromophenyl)acetamide ():
    Dual N–H⋯O hydrogen bonds form infinite chains along the a-axis, a feature less likely in the target compound due to steric hindrance from the bulky cyclopentyl group .

Spectroscopic Data

  • N-(3-Acetyl-2-thienyl)acetamides ():
    Detailed NMR (¹H, ¹³C, ¹⁵N) and IR spectra highlight the influence of electron-withdrawing acetyl groups on chemical shifts. The target compound’s hydroxy group would similarly deshield adjacent protons but may exhibit broader OH signals in NMR .

Comparative Data Table

Compound Name Key Substituents Structural Features Biological Activity (If Reported) References
N-[(1-Hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide Hydroxycyclopentylmethyl, 3-methylphenyl Hydrogen-bonding hydroxy group, aliphatic ring Not reported N/A
2-Chloro-N-(3-methylphenyl)acetamide Chlorine, 3-methylphenyl Syn N–H conformation, planar acetamide None reported
N-[1-(((4-Nitrophenyl)thiazolylidene)methyl)cyclopentyl]acetamide Nitrophenyl, thiazolylidene π-Conjugated heterocycle, electron-withdrawing nitro group MAO-B inhibition
2-(3-Methylphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide Oxan-4-yl, thiophenyl Enhanced lipophilicity, heteroaromatic ring Not reported

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl moiety with a hydroxy group and an acetamide functional group, contributing to its biological activity. Its molecular formula is C13H17NO2C_{13}H_{17}NO_2.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxy group enhances hydrogen bonding interactions, which may influence the binding affinity to target proteins. Research indicates that the compound may act as a muscarinic agonist, implicating its role in neurotransmission and other physiological processes.

Biological Activity Overview

The compound has been studied for its effects on various biological systems:

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Muscarinic AgonistInteraction with muscarinic receptors
Inhibition of Phospholipase A2Potential inhibition leading to reduced lipidosis
Interaction with Cellular TargetsBinding to enzymes/receptors

Case Study 1: Muscarinic Receptor Agonism

In a study examining the structure-activity relationship (SAR) of related compounds, this compound was found to enhance muscarinic receptor activity. The presence of the hydroxy group was critical for receptor binding affinity, suggesting that modifications could lead to improved efficacy in therapeutic applications.

Case Study 2: Phospholipidosis Assay

A phospholipidosis assay was conducted using cell lines treated with various concentrations of related compounds. While specific data on this compound was not available, compounds with similar structures showed significant inhibition of LPLA2 activity, indicating potential for further investigation into this compound's effects on lipid metabolism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, starting with the formation of the hydroxycyclopentylmethyl moiety and subsequent coupling with the 3-methylphenylacetamide group. Key steps include amide bond formation (e.g., via carbodiimide coupling agents) and hydroxyl group protection/deprotection. Optimization requires precise control of reaction parameters:

  • Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation) to avoid side reactions.
  • Solvents : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
    • Purity is monitored via TLC and HPLC, with yields improved by iterative solvent selection and catalyst screening .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and stereochemistry. For example, the hydroxycyclopentyl proton appears as a multiplet near δ 1.5–2.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 291.1834) .
  • X-ray Crystallography : Resolves absolute configuration; SHELX software refines crystal parameters (e.g., bond angles, space groups) .
  • HPLC : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the compound’s crystal structure and intermolecular interactions?

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data.
  • Structure Solution : SHELXD (direct methods) generates initial phase models, followed by SHELXL for refinement. Key parameters include:

  • Hydrogen Bonding : Identify interactions (e.g., O–H···O) via Hirshfeld surface analysis .
  • Thermal Ellipsoids : Assess disorder using anisotropic displacement parameters .
    • Validation : Check CIF files with PLATON to ensure geometric accuracy (e.g., bond lengths within 0.005 Å of expected values) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line: HepG2 vs. HEK293; incubation time: 24 vs. 48 hours).
  • Metabolic Stability : Use liver microsome assays to assess if discrepancies arise from differential CYP450 metabolism .
  • Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for proposed targets (e.g., cyclin-dependent kinases) .

Q. What computational strategies validate the compound’s pharmacokinetic properties and target interactions?

  • Docking Studies : Use AutoDock Vina to model binding to CDK2 (PDB ID: 1HCL). Focus on hydrogen bonds between the acetamide carbonyl and Lys33 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex (RMSD < 2.0 Å acceptable) .
  • ADMET Prediction : SwissADME predicts bioavailability (e.g., Lipinski violations) and blood-brain barrier permeability .

Q. How does structural modification of the hydroxycyclopentyl group influence bioactivity?

  • SAR Studies : Replace the cyclopentyl ring with cyclohexyl or aromatic groups. Key findings:

  • Hydrophobicity : Cyclohexyl analogs show 3× higher logP but reduced solubility, lowering in vivo efficacy .
  • Steric Effects : Bulky substituents decrease CDK2 inhibition (IC50 shifts from 0.8 μM to >10 μM) .
    • Crystallographic Data : Compare hydrogen-bond networks in parent and derivatives using Mercury software .

Q. What methodologies identify and quantify degradation products under stress conditions?

  • Forced Degradation : Expose the compound to heat (40°C, 75% RH), acid (0.1 M HCl), and UV light. Monitor via:

  • LC-MS/MS : Detect oxidation products (e.g., N-oxide derivatives) with MRM transitions .
  • Stability-Indicating HPLC : Develop gradient methods to separate degradants (>2.0 resolution) .

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